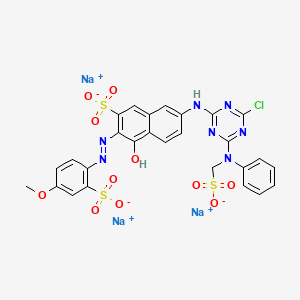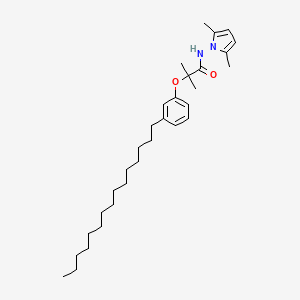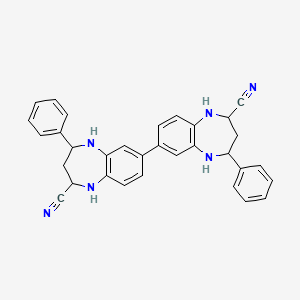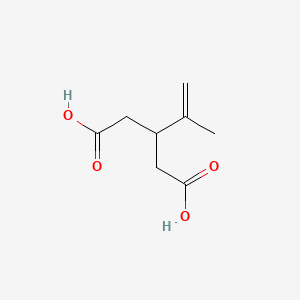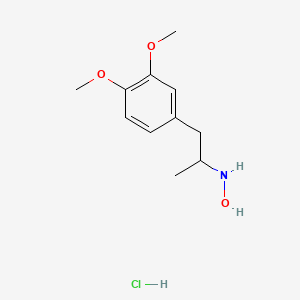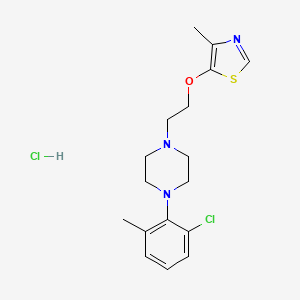
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 2-chloro-6-methylphenyl group and the 4-methyl-5-thiazolyl group. Common reagents used in these reactions include chlorinating agents, thiazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products. The final product would be purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride may be studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine
Medically, compounds in the piperazine class are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-parasitic properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Piperazine, 1-(2-chlorophenyl)-4-(2-hydroxyethyl)-
- Piperazine, 1-(2-methylphenyl)-4-(2-(4-methylthiazolyl)ethyl)-
- Piperazine, 1-(2-chloro-4-methylphenyl)-4-(2-(5-methylthiazolyl)ethyl)-
Uniqueness
What sets Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications.
Propriétés
Numéro CAS |
136996-73-1 |
|---|---|
Formule moléculaire |
C17H23Cl2N3OS |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
5-[2-[4-(2-chloro-6-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C17H22ClN3OS.ClH/c1-13-4-3-5-15(18)16(13)21-8-6-20(7-9-21)10-11-22-17-14(2)19-12-23-17;/h3-5,12H,6-11H2,1-2H3;1H |
Clé InChI |
ZCCMONVTIDKASM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


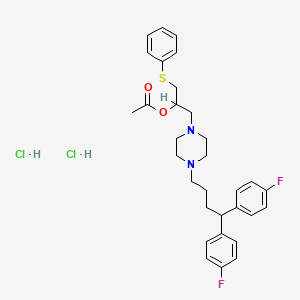

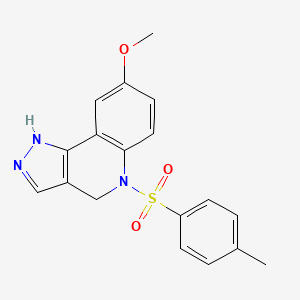
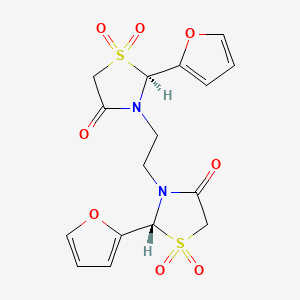

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)

